molecular formula C31H34N4O3 B11122937 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(morpholin-4-ylcarbonyl)-2,4-diphenylcyclobutanecarbohydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(morpholin-4-ylcarbonyl)-2,4-diphenylcyclobutanecarbohydrazide

Cat. No.: B11122937
M. Wt: 510.6 g/mol
InChI Key: DDDYKTJUMZEEBP-RUMWWMSVSA-N
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Description

N’-{(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLENE}-3-(4-MORPHOLINYLCARBONYL)-2,4-DIPHENYLCYCLOBUTANECARBOHYDRAZIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including dimethylamino, morpholinylcarbonyl, and diphenylcyclobutanecarbohydrazide moieties, which contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLENE}-3-(4-MORPHOLINYLCARBONYL)-2,4-DIPHENYLCYCLOBUTANECARBOHYDRAZIDE typically involves multi-step organic reactions. One common approach includes the condensation of 4-(dimethylamino)benzaldehyde with a suitable hydrazide derivative under acidic or basic conditions to form the hydrazone intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLENE}-3-(4-MORPHOLINYLCARBONYL)-2,4-DIPHENYLCYCLOBUTANECARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-{(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLENE}-3-(4-MORPHOLINYLCARBONYL)-2,4-DIPHENYLCYCLOBUTANECARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLENE}-3-(4-MORPHOLINYLCARBONYL)-2,4-DIPHENYLCYCLOBUTANECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the morpholinylcarbonyl group, in particular, distinguishes it from other similar compounds and may contribute to its specific biological and chemical properties .

Properties

Molecular Formula

C31H34N4O3

Molecular Weight

510.6 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(morpholine-4-carbonyl)-2,4-diphenylcyclobutane-1-carboxamide

InChI

InChI=1S/C31H34N4O3/c1-34(2)25-15-13-22(14-16-25)21-32-33-30(36)28-26(23-9-5-3-6-10-23)29(27(28)24-11-7-4-8-12-24)31(37)35-17-19-38-20-18-35/h3-16,21,26-29H,17-20H2,1-2H3,(H,33,36)/b32-21+

InChI Key

DDDYKTJUMZEEBP-RUMWWMSVSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)N4CCOCC4)C5=CC=CC=C5

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)N4CCOCC4)C5=CC=CC=C5

Origin of Product

United States

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